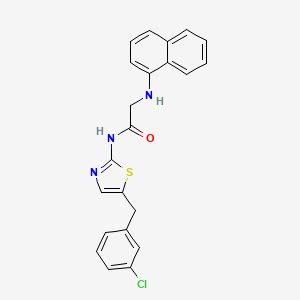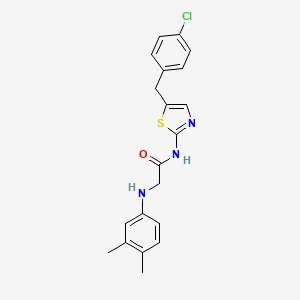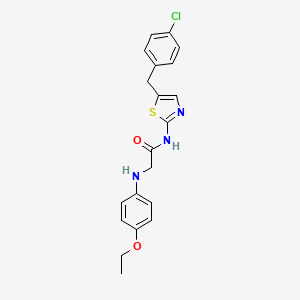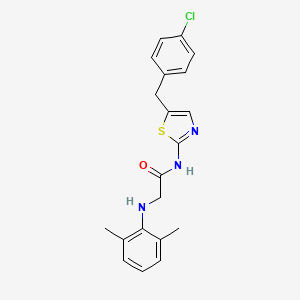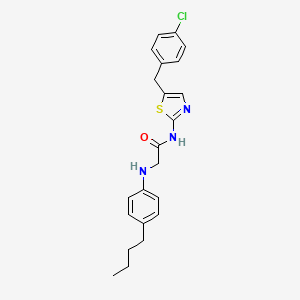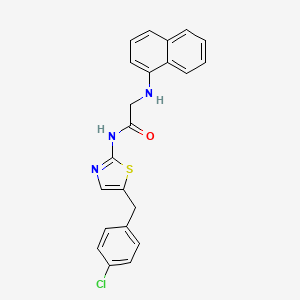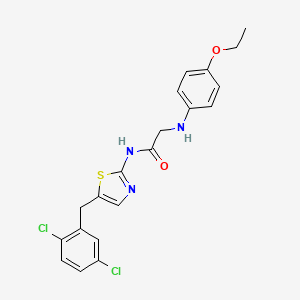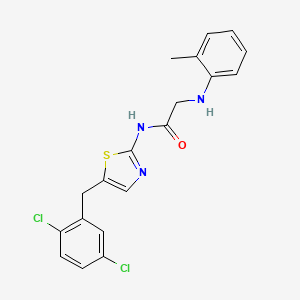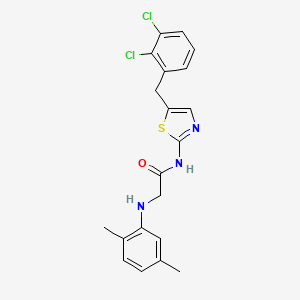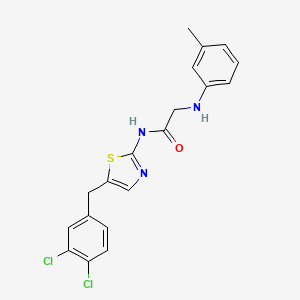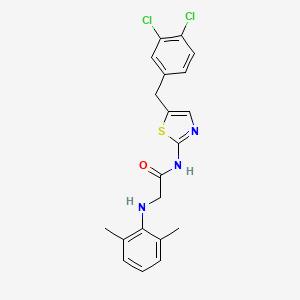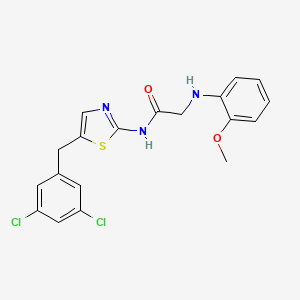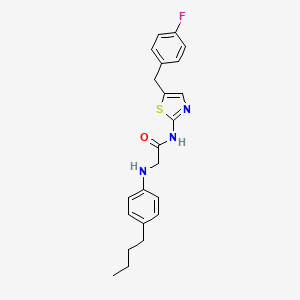
MFCD06651018
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD06651018 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06651018 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperatures to form intermediate compounds.
Intermediate Formation: These intermediates are then subjected to further reactions, which may include oxidation, reduction, or substitution reactions, to form the desired compound.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Flow Systems: Some industrial methods use continuous flow systems, where reactants are continuously fed into the reactor, and products are continuously removed. This method can increase efficiency and reduce production time.
化学反应分析
Types of Reactions
MFCD06651018 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often acidic or basic conditions.
Reduction: Involves reducing agents and may require solvents like ethanol or tetrahydrofuran.
Substitution: Uses halogenating agents or nucleophiles, with conditions varying based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can produce oxidized derivatives with different functional groups.
Reduction: Results in reduced forms of the compound with altered functional groups.
Substitution: Leads to substituted derivatives with new functional groups replacing the original ones.
科学研究应用
MFCD06651018 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of MFCD06651018 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes, affecting biochemical pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling.
Affect Gene Expression: Alter gene expression patterns, leading to changes in cellular function.
相似化合物的比较
MFCD06651018 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar structures or functional groups, such as MFCD06651019 and MFCD06651020.
Uniqueness: this compound may have unique properties, such as higher reactivity, selectivity, or stability, making it more suitable for specific applications.
属性
IUPAC Name |
2-(4-butylanilino)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c1-2-3-4-16-7-11-19(12-8-16)24-15-21(27)26-22-25-14-20(28-22)13-17-5-9-18(23)10-6-17/h5-12,14,24H,2-4,13,15H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMKMYVHUVGSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

